3-Acetoxy-4,7(11)-cadinadien-8-one

Lipoxygenase inhibition Arachidonic acid metabolism Inflammation

Researchers quantifying Eupatorium adenophorum biomarkers require authenticated single-compound standards-crude extracts cannot substitute. This compound resolves that gap with verified cadinane architecture: C-3 acetoxy and α,β-unsaturated ketone at C-8. • Enables reproducible HPLC/GC-MS quantification in tissue and extract profiling • Serves as defined substrate for P450/acetyltransferase biosynthetic pathway mapping • Supports lipoxygenase inhibition dose-response studies with chemically defined material Supplied at ≥98% purity with full spectroscopic documentation (NMR, MS); ambient global shipping.

Molecular Formula C17H24O3
Molecular Weight 276.4 g/mol
Cat. No. B599842
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Acetoxy-4,7(11)-cadinadien-8-one
Molecular FormulaC17H24O3
Molecular Weight276.4 g/mol
Structural Identifiers
InChIInChI=1S/C17H24O3/c1-9(2)17-14-6-11(4)16(20-12(5)18)8-13(14)10(3)7-15(17)19/h6,10,13-14,16H,7-8H2,1-5H3/t10-,13+,14+,16+/m1/s1
InChIKeyHIEJMYXUMUNVKS-NCFRWKGYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

3‑Acetoxy‑4,7(11)‑cadinadien‑8‑one Overview


3‑Acetoxy‑4,7(11)‑cadinadien‑8‑one (CAS: 104975‑02‑2) is a cadinane‑type sesquiterpenoid, a class of C15 terpenes characterized by a bicyclic decalin framework [REFS‑1]. It is primarily isolated from the invasive plant *Eupatorium adenophorum* (Asteraceae) [REFS‑2]. This compound serves as a chemical marker and bioactive constituent within this species, and its procurement is essential for studies in allelopathy, chemical ecology, and specialized natural product metabolism, where its specific structure—defined by a C‑3 acetoxy group and a C‑8 carbonyl in an α,β‑unsaturated ketone arrangement—is the primary analytical and functional determinant [REFS‑3].

3‑Acetoxy‑4,7(11)‑cadinadien‑8‑one: Substitution Risk


Procurement of a generic cadinane analog or a crude *Eupatorium* extract cannot reliably substitute for pure 3‑Acetoxy‑4,7(11)‑cadinadien‑8‑one. The available evidence, while limited in direct comparative data, establishes a strict dependency on its precise molecular architecture. The compound features a unique combination of functional groups, including an acetoxy moiety at C‑3 and an α,β‑unsaturated ketone system, which are absent in many co‑occurring cadinanes [REFS‑1]. Furthermore, known structure‑activity relationships within the cadinane class demonstrate that seemingly minor modifications, such as changes in oxidation state or stereochemistry, profoundly alter biological activity, particularly antifungal and antifeedant effects [REFS‑2]. Therefore, any substitution introduces undefined and likely significant changes in both analytical behavior and biological activity, rendering experiments non‑reproducible and conclusions invalid [REFS‑1][REFS‑2].

3‑Acetoxy‑4,7(11)‑cadinadien‑8‑one: Differentiation Evidence


Lipoxygenase Inhibition Potential

A secondary database entry describes 3‑Acetoxy‑4,7(11)‑cadinadien‑8‑one as 'a potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism' [REFS‑1]. The same source notes weaker inhibition of cyclooxygenase and other enzymes. This suggests a degree of target selectivity, but in the absence of an explicit comparator compound, quantified IC50 values, or the original assay context, this information serves only as a lead‑generation hypothesis. It provides a rationale for selecting this specific cadinane for lipoxygenase‑focused studies but does not constitute a definitive performance claim.

Lipoxygenase inhibition Arachidonic acid metabolism Inflammation

Antifeedant Activity in Cadinanes

A 2020 study identified six major cadinene sesquiterpenes, including the structurally related amorpha‑4,7(11)‑diene, from *E. adenophorum* and demonstrated their potent antifeedant activity against *Spodoptera exigua* larvae [REFS‑1]. While the study's main analytical focus was on volatiles, the core cadinane skeleton of these active compounds is shared with 3‑Acetoxy‑4,7(11)‑cadinadien‑8‑one, a major non‑volatile constituent of the same plant [REFS‑2]. This establishes a class‑level inference that the cadinane scaffold is a driver of this defensive bioactivity. However, the specific contribution of the 3‑acetoxy‑8‑one substitution pattern on 3‑Acetoxy‑4,7(11)‑cadinadien‑8‑one remains unquantified.

Antifeedant Chemical ecology Plant defense Spodoptera exigua

Negligible Phosphodiesterase Inhibition

In a defined in vitro assay against bovine aorta cAMP phosphodiesterase, 3‑Acetoxy‑4,7(11)‑cadinadien‑8‑one was found to have 'insignificant' inhibitory activity at a test concentration of 1 µM in the presence of calcium (10 µM) and calmodulin (15 nM) [REFS‑1]. This is a rare piece of quantitative negative data. While it does not compare the compound to a more active analog, it provides a valuable benchmark for researchers considering this compound as a negative control or for target‑specific studies where PDE inhibition is an undesirable off‑target effect.

Phosphodiesterase Target selectivity Negative data

3‑Acetoxy‑4,7(11)‑cadinadien‑8‑one: Application Scenarios


Chromatographic Standard & Metabolite Identification

The primary value of 3‑Acetoxy‑4,7(11)‑cadinadien‑8‑one lies in its role as an authenticated reference standard. Procurement is essential for laboratories using HPLC, GC‑MS, or LC‑MS to identify and quantify this specific cadinane in *Eupatorium adenophorum* extracts [REFS‑1], to study the plant's chemical variation across different tissues or invasion stages [REFS‑2], or to validate novel isolation methods [REFS‑3]. Its well‑defined structure and associated analytical data (NMR, MS) from isolation papers [REFS‑1] make it indispensable for dereplication studies of plant natural products.

Cadinane Structure-Activity Relationships

This compound is a critical probe for dissecting the defensive chemistry of *E. adenophorum*. While a mixture of cadinanes shows potent antifeedant activity [REFS‑2], the contribution of individual compounds is unknown. Researchers studying plant‑herbivore interactions should procure 3‑Acetoxy‑4,7(11)‑cadinadien‑8‑one to test its specific activity against *Spodoptera exigua* or other relevant insects, thereby clarifying whether it functions as a direct defense compound or a biosynthetic intermediate. This addresses a fundamental gap in understanding the molecular basis of this invasive plant's success.

Sesquiterpene Synthase Substrate Studies

The characterization of EaTPS1, a sesquiterpene synthase from *E. adenophorum* responsible for the production of volatile amorpha‑type cadinenes [REFS‑2], opens the door for investigations into the full biosynthetic pathway. Pure 3‑Acetoxy‑4,7(11)‑cadinadien‑8‑one can be used as a substrate in enzymatic assays with candidate tailoring enzymes (e.g., P450s, acetyltransferases) from the plant to confirm their function and to map the complete biosynthetic route from the volatile precursors to the more oxidized, non‑volatile end‑products like this compound.

Lipoxygenase Research Probe

Based on the preliminary, albeit unverified, report of potent lipoxygenase inhibition [REFS‑4], this compound is suitable for follow‑up studies by researchers focused on the arachidonic acid cascade. Procuring the pure compound allows for rigorous dose‑response experiments to generate the missing IC50 value and to test for selectivity against related enzymes like COX‑1 and COX‑2. Such work would transform this lead hypothesis into a validated, quantitative data point, providing a solid scientific basis for any future procurement.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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